2-Bromo-3-fluoro-6-methoxyphenylboronic acid
Overview
Description
2-Bromo-3-fluoro-6-methoxyphenylboronic acid is a versatile organoboron compound with the molecular formula C7H7BBrFO3. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, which is further substituted with a boronic acid group. Due to its unique structural features, it finds applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methoxybenzene, undergoes bromination to introduce the bromine atom at the ortho position.
Boronic Acid Formation: The brominated compound is then treated with a boronic acid derivative, such as boronic acid or boronic ester, under suitable reaction conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-6-methoxyphenylboronic acid participates in various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to yield corresponding boronic esters.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles to form new compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or manganese dioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Phenols or quinones.
Reduction: Boronic esters or boronic acids.
Scientific Research Applications
2-Bromo-3-fluoro-6-methoxyphenylboronic acid is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly in the design of boronic acid-based inhibitors for enzymes and receptors.
Materials Science: It is employed in the creation of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-fluoro-6-methoxyphenylboronic acid exerts its effects depends on the specific application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of new functional groups.
Substitution Reactions: Nucleophilic attack on the boronic acid group results in the formation of new bonds.
Molecular Targets and Pathways Involved:
Enzymes and Receptors: In medicinal chemistry, the compound may target specific enzymes or receptors involved in disease pathways.
Polymerization Reactions: In materials science, it may interact with monomers or other reactants to form polymers with desired properties.
Comparison with Similar Compounds
2-Bromo-3-fluoro-6-methoxyphenylboronic acid is unique due to its combination of bromine, fluorine, and methoxy groups on the phenyl ring. Similar compounds include:
2-Bromo-6-fluoro-3-methoxyphenylboronic Acid: Similar structure but different position of substituents.
2-Bromo-3-methoxyphenylboronic Acid: Lacks the fluorine atom.
2-Fluoro-3-methoxyphenylboronic Acid: Lacks the bromine atom.
These compounds differ in their reactivity and applications, with the presence of different substituents affecting their chemical behavior and utility in various reactions.
Properties
IUPAC Name |
(2-bromo-3-fluoro-6-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXSGAVCVPXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.